molecular formula C12H18ClNO3 B6416150 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-10-1

2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6416150
CAS No.: 1240569-10-1
M. Wt: 259.73 g/mol
InChI Key: IJGVLQTZYWWWMU-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a phenolic compound featuring a central aromatic ring substituted with two methoxy groups at the 2- and 6-positions and an allylamino-methyl group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. Structural determination of such compounds often employs X-ray crystallography tools like SHELXL for refinement and visualization software such as ORTEP for Windows .

Properties

IUPAC Name

2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3;/h4,6-7,13-14H,1,5,8H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGVLQTZYWWWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves multiple steps. One common method starts with the methylation of a precursor compound, such as isoeugenol, using methylating agents like dimethyl sulfate in the presence of a base like potassium hydroxide . The resulting intermediate is then subjected to further reactions to introduce the aminoalkyl side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoalkyl side chain can be reduced to form different amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl side chain can interact with biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Aromatic Substituents Functional Groups Salt Form
Target Compound 2,6-Dimethoxy Phenol, Allylamino-methyl Hydrochloride
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate 2,4-Difluoro Methyl ester, Amino Hydrochloride
Methyl (2R)-2-amino-2-(2,4,5-trifluorophenyl)acetate 2,4,5-Trifluoro Methyl ester, Amino
Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate 2,3,4-Trifluoro Methyl ester, Amino

Key Observations:

Aromatic Substituents: The target compound’s methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas halogen substituents (F, Cl) in analogs are electron-withdrawing. This difference influences electronic properties, such as acidity/basicity and reactivity in electrophilic substitution .

Functional Groups: The phenolic -OH group in the target compound confers higher acidity (pKa ~10) compared to methyl esters in analogs, which are less acidic. This impacts solubility and hydrogen-bonding capabilities.

Salt Form :

  • Hydrochloride salts improve aqueous solubility and stability. Analogs lacking this may exhibit lower bioavailability .

Research Methodologies

Structural comparisons rely on crystallographic data refined via SHELXL and visualized using ORTEP for Windows . For example:

  • SHELXL enables precise refinement of bond lengths and angles, critical for comparing steric effects of methoxy vs. halogen substituents .
  • ORTEP-generated diagrams highlight anisotropic displacement parameters, aiding in understanding molecular packing differences .

Biological Activity

2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, commonly referred to as a derivative of syringaldehyde, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

  • Molecular Formula : C11_{11}H14_{14}O3_3
  • Molecular Weight : 194.227 g/mol
  • CAS Number : 6635-22-9
  • Density : 1.098 g/cm³
  • Boiling Point : 305.4 °C

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity. The IC50_{50} values indicate its efficiency in neutralizing DPPH radicals compared to standard antioxidants.
  • Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay revealed that the compound effectively reduces ferric ions (Fe3+^{3+}) to ferrous ions (Fe2+^{2+}), indicating strong reducing power.
  • Phosphomolybdate Assay : This assay further confirmed the antioxidant potential by assessing the ability to reduce Mo5+^{5+} ions.
Assay TypeIC50_{50} Value (µg/mL)Activity Level
DPPH<100High
FRAP<200Moderate
Phosphomolybdate<150High

Antibacterial Activity

The antibacterial properties of the compound have been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited varying MIC values against different bacterial species:
    • Staphylococcus aureus: MIC = 75 µg/mL
    • Escherichia coli: MIC = 150 µg/mL
    • Pseudomonas aeruginosa: MIC = 125 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative ones.

Antifungal Activity

Research has also highlighted antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound demonstrated significant inhibition at concentrations comparable to standard antifungal agents.

Case Studies

  • Study on Antioxidant Properties :
    A study published in the Biological Forum evaluated the antioxidant capacity of various phenolic compounds, including derivatives of syringaldehyde. The results indicated that the presence of hydroxyl groups significantly enhances antioxidant activity due to electron donation capabilities .
  • Antimicrobial Evaluation :
    Another study focused on the antimicrobial effects of phenolic compounds against several pathogens. It was found that this compound exhibited superior antibacterial activity compared to ampicillin against specific strains like Pseudomonas aeruginosa .

Q & A

Q. Optimization Tips :

  • Monitor pH during salt formation to avoid over-acidification, which may degrade the allyl group.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the allyl moiety .

How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.8–6.1 ppm (allyl protons), δ 3.8–4.2 ppm (methoxy and CH₂N groups), and aromatic protons (δ 6.5–7.0 ppm) confirm substitution patterns.
    • ¹³C NMR : Signals for methoxy carbons (~56 ppm), allyl carbons (~115–135 ppm), and quaternary aromatic carbons (~150 ppm) validate connectivity .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to visualize bond angles and distances, confirming the allyl group’s spatial arrangement .

What computational strategies are effective for predicting this compound’s binding affinity to biological targets?

Q. Methodological Answer :

  • Molecular Docking :
    • Employ AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., enzymes or receptors). Parameterize the allyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations :
    • Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze hydrogen bonding (e.g., with methoxy oxygen) and hydrophobic interactions involving the allyl group .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .

How do structural modifications (e.g., methoxy positioning or allyl substitution) influence physicochemical properties and bioactivity?

Q. Methodological Answer :

  • Methoxy Group Effects :
    • Positioning : Ortho-dimethoxy groups (2,6-) enhance steric hindrance, reducing metabolic degradation compared to para-substituted analogs.
    • LogP : Replace methoxy with hydroxy groups to increase hydrophilicity (experimentally determined via shake-flask method) .
  • Allyl Substitution :
    • Reactivity : The allyl group’s electrophilicity can be tuned by introducing electron-withdrawing groups (e.g., -CF₃), assessed via Hammett σ constants .

Case Study : Analogues with bulkier substituents (e.g., cyclopropyl) show reduced CNS penetration in BBB permeability assays (PAMPA-BBB model) .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Q. Methodological Answer :

  • LC-MS/MS Challenges :
    • Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated allyl group) to normalize ion suppression in plasma samples.
    • Column Selection : HILIC columns improve retention for polar metabolites vs. C18 for the parent compound .
  • Validation Parameters :
    • Assess linearity (1–1000 ng/mL), LOQ (0.5 ng/mL), and recovery (>85%) per ICH guidelines.

How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be systematically resolved?

Q. Methodological Answer :

  • Meta-Analysis :
    • Compare assay conditions (e.g., ATP concentration in kinase assays) using tools like PRISMA.
    • Normalize data to a reference inhibitor (e.g., staurosporine for kinase studies) .
  • Experimental Replication :
    • Repeat assays under standardized conditions (pH 7.4, 37°C, 1% DMSO) to isolate compound-specific effects .

What strategies mitigate degradation of the allyl group during long-term storage?

Q. Methodological Answer :

  • Stability Studies :
    • Store at -20°C in amber vials under argon. Monitor degradation via HPLC-UV (λ = 254 nm) monthly.
    • Add antioxidants (e.g., BHT, 0.01% w/v) to ethanol stock solutions to prevent radical-mediated allyl oxidation .

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